
(5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a methoxy group at the 5-position and a pentyloxy group at the 2-position on the phenyl ring, with a magnesium bromide moiety attached.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is initiated by the addition of a small amount of iodine or a similar activator to facilitate the formation of the Grignard reagent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The product is typically purified by distillation or crystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: (5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous solvents like THF or diethyl ether at low temperatures to control the reaction rate.
Substitution Reactions: Often involve the use of halogenated solvents and may require the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with bases such as potassium carbonate or sodium hydroxide.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from halogen-metal exchange reactions.
Biaryls: Produced in cross-coupling reactions.
科学研究应用
(5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of (5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and transmetalation processes in cross-coupling reactions, where it transfers the phenyl group to a metal catalyst, enabling the formation of biaryl compounds.
相似化合物的比较
Phenylmagnesium bromide: A simpler Grignard reagent with a phenyl group attached to magnesium bromide.
(4-Methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group at the 4-position.
(2-Methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group at the 2-position.
Uniqueness: (5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of both methoxy and pentyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable reagent for specific synthetic applications.
属性
分子式 |
C12H17BrMgO2 |
|---|---|
分子量 |
297.47 g/mol |
IUPAC 名称 |
magnesium;1-methoxy-4-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JDHROLFQZYDFGI-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


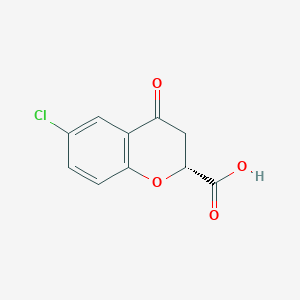
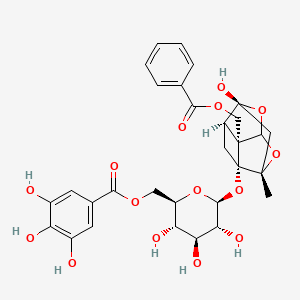
![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)
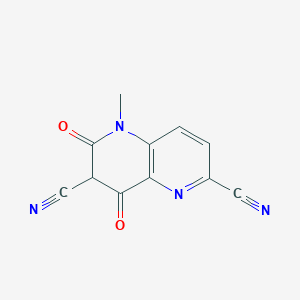
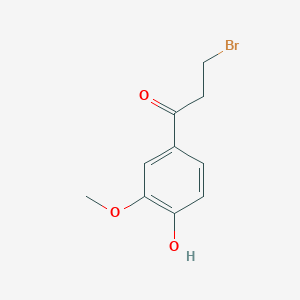

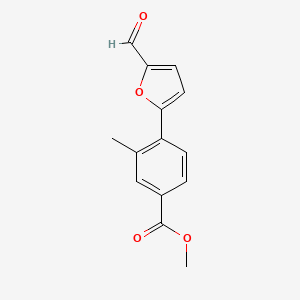


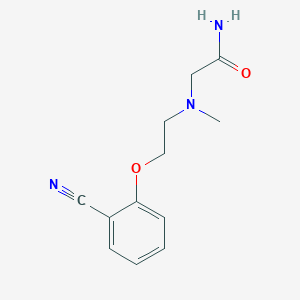

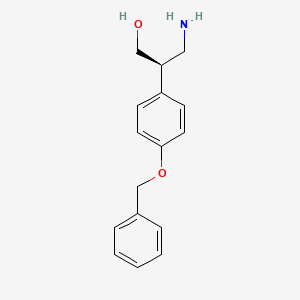
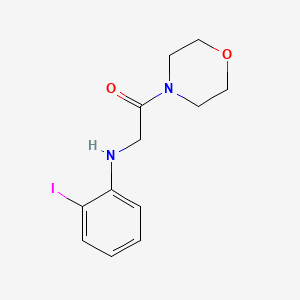
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
